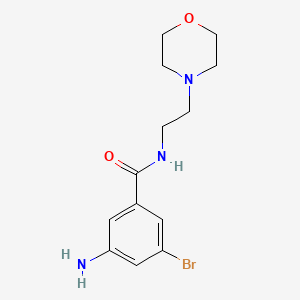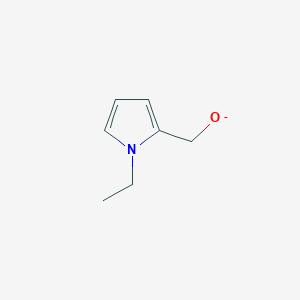
2-Methyl-3-(pyrimidin-5-yl)propanoic acid
Overview
Description
“2-Methyl-3-(pyrimidin-5-yl)propanoic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 166.18 g/mol and its molecular formula is C8H10N2O2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . Another approach involves a copper-catalyzed cyclization of ketones with nitriles . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .
Chemical Reactions Analysis
The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid in the presence of an equimolar amount of ZnCl2 proceeds by a tandem mechanism with the formation of 4-methyl-5,6-dihydrobenzo .
Physical and Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . The compound has a λmax at 205 and 249 nm .
Scientific Research Applications
Osteoporosis Treatment
Research has identified compounds related to 2-Methyl-3-(pyrimidin-5-yl)propanoic acid, such as 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid and 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, as potent antagonists of the αvβ3 receptor. These compounds have been shown to have significant potential in the prevention and treatment of osteoporosis, with favorable in vitro profiles and pharmacokinetics in rats, dogs, and rhesus monkeys (Coleman et al., 2004).
Synthesis and Structural Studies
Studies on uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, which are structurally related to this compound, have been conducted. These compounds were synthesized and characterized using techniques like X-ray diffraction, MS, IR, and NMR. The thermal stability and DNA interaction properties were also investigated (Yao et al., 2013).
Biological and Pharmacological Activities
Another research focus has been on the synthesis of various derivatives related to this compound and their biological activities. For instance, derivatives like (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and evaluated as inhibitors of human protein kinase CK2, revealing potent inhibitory activities (Golub et al., 2011). Additionally, studies have investigated the antitumor activities of certain pyrimidin-5-yl)propanoic acid derivatives, providing insights into their selective anti-tumor properties (Xiong Jing, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and cause various changes . For instance, they can inhibit certain enzymes or modulate the activity of various receptors, leading to a range of biological effects .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .
Result of Action
Given the broad biological activities of pyrimidine derivatives, the compound could potentially have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-(pyrimidin-5-yl)propanoic acid plays a role in biochemical reactions as a synthetic intermediate. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the production of desired products.
Cellular Effects
This compound influences cellular processes by interacting with cell signaling pathways and gene expression mechanisms. It can modulate the activity of specific enzymes, thereby affecting cellular metabolism. For example, its interaction with enzymes involved in nucleotide synthesis can impact DNA replication and repair processes . This compound may also affect cell proliferation and apoptosis, depending on the concentration and cellular context.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, altering their conformation and activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a certain concentration is required to elicit a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleotide synthesis and degradation. It interacts with enzymes such as nucleotidases and kinases, influencing the levels of nucleotides and their derivatives . These interactions can affect metabolic flux and the overall balance of metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments . The compound’s distribution can impact its effectiveness and the extent of its biological effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can also affect its activity and function, as it interacts with different biomolecules within various cellular compartments.
Properties
IUPAC Name |
2-methyl-3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)2-7-3-9-5-10-4-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJMQUEJOTDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















